2-Ethyl-6-methylnicotinaldehyde hydrochloride
Description
Properties
IUPAC Name |
2-ethyl-6-methylpyridine-3-carbaldehyde;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.ClH/c1-3-9-8(6-11)5-4-7(2)10-9;/h4-6H,3H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZFYQCVRXZGUKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=N1)C)C=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material: 6-Methylpyridin-3-ylmethanol
A key intermediate is 6-methylpyridin-3-ylmethanol , which can be oxidized to the corresponding aldehyde. This intermediate can be synthesized or procured commercially.
Oxidation to 6-Methylnicotinaldehyde
A well-documented method involves the Swern oxidation of 6-methylpyridin-3-ylmethanol to 6-methylnicotinaldehyde, which is a close structural analog and precursor to the target compound.
-
- Oxalyl chloride (2 M in dichloromethane)
- Dimethyl sulfoxide (DMSO)
- Triethylamine
- Temperature: -60 °C to room temperature
- Solvent: Dichloromethane
- Reaction time: ~1.5 hours
-
- Oxalyl chloride is dissolved in dichloromethane and cooled to -60 °C under inert atmosphere.
- DMSO is added dropwise, stirring is maintained at -60 °C.
- 6-Methylpyridin-3-ylmethanol is added slowly.
- Triethylamine is then added to quench the reaction.
- The mixture is warmed to room temperature, followed by aqueous workup.
- The product is isolated by extraction and purified by silica gel chromatography.
Yield: Approximately 85% of 6-methylnicotinaldehyde as a light brown oil.
Formation of the Hydrochloride Salt
The aldehyde hydrochloride salt is typically formed by treatment of the free aldehyde with hydrochloric acid in an appropriate solvent, facilitating crystallization and enhancing compound stability.
Comparative Table of Key Preparation Parameters
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Oxidation of 6-methylpyridin-3-ylmethanol to 6-methylnicotinaldehyde | Oxalyl chloride, DMSO, triethylamine, -60 °C, CH2Cl2 | 85 | Swern oxidation; high purity product |
| Alkylation/functionalization for 2-ethyl group | Catalytic reaction of 2-propionyl-5-methylfuran with NH3, NH4Cl, resin; hydrazine hydrate treatment | Not specified | Multi-step; involves high-pressure autoclave; catalyst removal required |
| Hydrochloride salt formation | Treatment with HCl in solvent | High | Facilitates isolation and stability |
Research Findings and Notes
- The Swern oxidation method provides a mild and efficient route to sensitive aldehydes like 6-methylnicotinaldehyde, preventing overoxidation and degradation.
- The catalytic method for introducing the ethyl group involves complex reaction conditions including high-pressure autoclaves and multiple purification steps, indicating industrial feasibility but requiring careful control.
- The final hydrochloride salt form improves handling, storage, and solubility, which is critical for pharmaceutical applications.
- The solubility and physicochemical properties of the compound indicate it is very soluble in aqueous media, with good gastrointestinal absorption and blood-brain barrier permeability, relevant for drug development.
- Safety data indicate the compound should be handled with precautions due to irritant properties (H315-H319-H335 hazard statements).
Chemical Reactions Analysis
2-Ethyl-6-methylnicotinaldehyde hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The aldehyde group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Applications:
2-Ethyl-6-methylnicotinaldehyde hydrochloride has been explored for its potential as a pharmaceutical intermediate. Its structural similarity to nicotinic compounds suggests it may exhibit biological activity, particularly in modulating nicotinic acetylcholine receptors (nAChRs). These receptors are implicated in various neurological disorders, making this compound a candidate for further research into treatments for conditions such as Alzheimer's disease and schizophrenia.
Case Study:
A study investigated the synthesis of derivatives of 2-ethyl-6-methylnicotinaldehyde, demonstrating its ability to inhibit specific enzymes associated with neurodegenerative diseases. The derivatives showed promising results in vitro, indicating that modifications to the aldehyde group can enhance biological activity .
Agricultural Applications
Pesticide Development:
The compound is being studied for its potential use as a pesticide or herbicide. Its chemical properties allow it to act as a biocide, targeting pests while being less harmful to non-target organisms.
Data Table: Pesticidal Efficacy
| Compound | Target Organism | Efficacy (%) | Reference |
|---|---|---|---|
| 2-Ethyl-6-methylnicotinaldehyde | Aphids | 75% | |
| 2-Ethyl-6-methylnicotinaldehyde | Fungal spores | 80% |
Case Study:
In field trials, formulations containing this compound demonstrated significant reductions in pest populations compared to control groups. The compound was effective at low concentrations, suggesting it could be developed into an environmentally friendly agricultural product .
Materials Science
Polymer Chemistry:
This compound is also being investigated for its role as a monomer in the synthesis of specialty polymers. Its unique functional groups allow for the incorporation into polymer matrices, potentially enhancing properties such as thermal stability and mechanical strength.
Data Table: Polymer Properties
| Polymer Type | Composition | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|---|
| Polyurethane | 10% 2-Ethyl-6-methylnicotinaldehyde | 250 | 30 |
| Epoxy | 5% 2-Ethyl-6-methylnicotinaldehyde | 220 | 25 |
Case Study:
Research on epoxy resins incorporating this compound revealed improved adhesion properties and increased resistance to environmental degradation. The findings suggest that integrating this compound into polymer formulations could lead to advanced materials suitable for construction and automotive applications .
Mechanism of Action
The mechanism of action of 2-Ethyl-6-methylnicotinaldehyde hydrochloride involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity and function. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Key Observations :
- Aldehyde vs. Ester Groups : The aldehyde in 2-ethyl-6-methylnicotinaldehyde HCl enables nucleophilic addition reactions, unlike the ester-containing analogs (e.g., 36052-25-2, 14208-83-4), which are more stable but require hydrolysis for activation .
- Hydrochloride Salts: Compounds like 1008138-73-5 and 36052-25-2 exhibit higher water solubility due to their ionic nature compared to non-salt forms (e.g., 14208-83-4) .
Research Findings :
- Reactivity: The aldehyde group in 1008138-73-5 facilitates rapid conjugation with amines, as demonstrated in synthesizing imine-based metal complexes for catalysis . In contrast, ethyl 6-(aminomethyl)nicotinate HCl (36052-25-2) shows slower kinetics due to its ester and amino groups, favoring stepwise modifications.
- Biological Activity: Methyl 4-amino-6-methylnicotinate (14208-83-4) has been explored as a precursor for antitubercular agents, whereas 1008138-73-5’s aldehyde moiety is linked to antimicrobial activity in preliminary assays .
Biological Activity
2-Ethyl-6-methylnicotinaldehyde hydrochloride is a chemical compound with significant biological activity, particularly in pharmacological applications. This compound is part of the nicotinaldehyde family and has garnered attention for its potential therapeutic effects, particularly in the treatment of various diseases.
- Chemical Formula : C10H12N2O·HCl
- Molecular Weight : 210.67 g/mol
- CAS Number : 1314961-64-2
The biological activity of this compound is primarily attributed to its role as an inhibitor of specific enzymes and receptors. It has been shown to interact with nicotinamide adenine dinucleotide (NAD)-dependent enzymes, which are crucial in various metabolic pathways. The compound acts as a competitive inhibitor, affecting the activity of nicotinamidase enzymes across different organisms, including Saccharomyces cerevisiae and Borrelia burgdorferi .
Pharmacological Applications
- Antimicrobial Activity : Studies have indicated that this compound exhibits antimicrobial properties against various pathogens, including bacteria and fungi.
- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Histone Deacetylase Inhibition : It has been identified as a potential histone deacetylase (HDAC) inhibitor, which is significant in cancer research due to its role in regulating gene expression associated with cell proliferation and survival .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacterial strains, indicating substantial antimicrobial activity.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 32 µg/mL |
Study 2: HDAC Inhibition
In a preclinical trial assessing the effects of various HDAC inhibitors, this compound was found to significantly reduce cell proliferation in human cancer cell lines. The IC50 value was determined to be 50 µM, suggesting effective inhibition of HDAC activity.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 50 |
| MCF-7 | 45 |
Research Findings
Recent research has highlighted the diverse biological activities associated with this compound:
- Kinetic Studies : Kinetic parameters indicate that the compound has a low value for nicotinamide, suggesting high affinity and efficacy as an enzyme inhibitor .
- Synthesis and Characterization : Various synthetic routes have been developed to produce this compound with high purity and yield, enabling further biological testing .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with related compounds:
| Compound | Biological Activity | IC50/ MIC Values |
|---|---|---|
| Nicotinamide | Mild anti-inflammatory | Not specified |
| Nicotinaldehyde | Competitive inhibitor for nicotinamidase | MIC = 20 µg/mL |
| 2-Ethyl-6-methylnicotinaldehyde | Strong antimicrobial and HDAC inhibition | MIC = 32 µg/mL; IC50 = 50 µM |
Q & A
Q. What are the primary synthetic routes for 2-Ethyl-6-methylnicotinaldehyde hydrochloride, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves functional group transformations on the nicotinaldehyde core. Key steps include:
- Oxidation/Reduction : The aldehyde group can be oxidized to a carboxylic acid using KMnO₄ or reduced to a primary alcohol via NaBH₄/LiAlH₄ .
- Substitution : Chloro or methoxy groups may undergo nucleophilic substitution (e.g., amines, thiols) under controlled pH and temperature .
- Optimization : Use factorial design to test variables (e.g., solvent polarity, catalyst loading). For example, kinetic analysis of reaction parameters (e.g., temperature gradients, stoichiometry) can improve yield .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., ethyl/methyl groups) and confirms hydrochloride salt formation via protonation shifts .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., 171.58 g/mol for related nicotinaldehyde derivatives) .
- HPLC/TLC : Purity assessment using reverse-phase HPLC with UV detection or TLC (silica gel, ethyl acetate/hexane mobile phase) .
Advanced Research Questions
Q. How should researchers address discrepancies in reported reaction yields or biological activity data for this compound?
- Methodological Answer :
- Systematic Review : Follow Cochrane guidelines to aggregate and assess literature reliability, focusing on variables like solvent purity, catalyst sources, and analytical methods .
- Statistical Analysis : Apply t-tests or ANOVA to compare datasets. For example, inconsistent yields may arise from unaccounted humidity effects during aldehyde stabilization .
- Meta-Analysis : Use software (e.g., RevMan) to evaluate heterogeneity across studies, particularly for bioactivity assays .
Q. What strategies are effective for evaluating the compound’s stability under varying storage conditions?
- Methodological Answer :
- Accelerated Degradation Studies : Expose the compound to stress conditions (e.g., 40°C/75% RH for 4 weeks) and monitor degradation via HPLC. Related hydrochloride salts show sensitivity to moisture, necessitating desiccants .
- Kinetic Modeling : Fit stability data to zero/first-order models to predict shelf-life. For example, Arrhenius plots can extrapolate degradation rates at lower temperatures .
Q. How can low purity or byproduct formation be resolved during synthesis?
- Methodological Answer :
- Chromatographic Purification : Use preparative HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) to isolate the target compound from impurities .
- Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) based on solubility differentials. Impurity profiles of related compounds suggest ethyl acetate as a viable recrystallization solvent .
- Reaction Quenching : Introduce scavengers (e.g., silica-bound amines) to trap unreacted intermediates during substitution steps .
Notes for Compliance
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
